

Malvidin structure and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Structure and Chemical Properties of Malvidin

Introduction

Malvidin is a prominent member of the anthocyanidin class of flavonoids, which are water-soluble pigments responsible for many of the red, purple, and blue colors observed in higher plants.[1] As the 3',5'-dimethoxy derivative of delphinidin, **malvidin** and its glycosides are abundant in nature, notably contributing to the coloration of red grapes (Vitis vinifera), red wine, and various berries such as blueberries.[2][3] Beyond its role as a primary plant pigment, **malvidin** is the subject of extensive research due to its potent antioxidant, anti-inflammatory, and potential anticancer properties.[2][4] This guide provides a detailed overview of the core structural and chemical characteristics of **malvidin**, its biosynthetic origin, and standard experimental protocols for its study, tailored for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Malvidin Structure and Chemical Identity

Malvidin is characterized by the flavylium cation backbone, a 2-phenylbenzopyrylium system, with specific hydroxyl and methoxy substitutions that define its chemical behavior and color properties.[5] It is structurally an O-methylated anthocyanidin.[3]



Identifier	Value	Reference
IUPAC Name	2-(4-hydroxy-3,5- dimethoxyphenyl)chromenyliu m-3,5,7-triol	[5]
Systematic IUPAC Name	3,5,7-Trihydroxy-2-(4-hydroxy- 3,5-dimethoxy)-1λ4- benzopyran-1-ylium	[3]
Synonyms	Syringidin, 1-Benzopyrylium, 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-	[6][7]
CAS Number	643-84-5	[3]
Chemical Formula	C17H15O7 ⁺	[3][5]
SMILES	COC1=CC(=CC(=C10)OC)C2 = [O+]C3=C(C=C2)C(=CC(=C3) O)O	[6]
InChI Key	KZMACGJDUUWFCH- UHFFFAOYSA-O	[3]

Physicochemical Properties

The physicochemical properties of **malvidin** are crucial for its isolation, characterization, and biological activity. Its solubility and stability are significantly influenced by factors such as pH, temperature, and the presence of other molecules.[6]



Property	Value	Reference
Molar Mass	331.30 g/mol	[3][5]
Melting Point	>300 °C	[8]
Solubility	Soluble in water and organic solvents like ethanol, DMSO, and DMF.[6][7] Sparingly soluble in aqueous buffers.[7]	[6][7]
UV/Vis λmax	In acidic methanol: ~534-555 nm; also shows peaks at ~275 nm.[7][9][10]	[7][9][10]
pH-dependent Color	Red in acidic and neutral solutions; blue in basic solutions.	[3]

Biosynthesis of Malvidin

Malvidin is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway.[1] [11] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce various flavonoid classes. The core anthocyanidin structure is formed, which is then modified by glycosylation and methylation to yield different anthocyanins. **Malvidin** is derived from the anthocyanidin delphinidin through the action of Omethyltransferases which add methyl groups at the 3' and 5' positions of the B-ring.[2]



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Caption: Biosynthetic pathway of **Malvidin** from Phenylalanine.

Experimental Protocols Extraction of Malvidin from Grape Skins



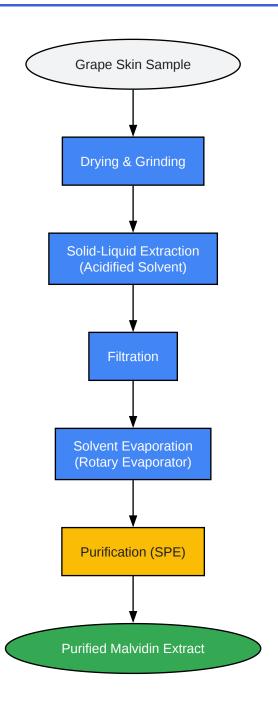


A common method for extracting anthocyanins, including **malvidin**, from plant material is solid-liquid extraction using an acidified solvent.[12] Acidification helps to stabilize the flavylium cation.

Methodology:

- Sample Preparation: Fresh or frozen grape skins are dried to a constant weight (e.g., at 50°C) and then ground into a fine powder to increase the surface area for extraction.[13]
- Solvent Preparation: An extraction solvent is prepared, typically methanol or ethanol acidified with a small amount of hydrochloric acid (e.g., 0.01% HCl v/v) or other acids like formic or acetic acid.[12][13]
- Extraction: The powdered grape skin is macerated in the acidified solvent (e.g., a solid-to-liquid ratio of 1:10 w/v). The mixture is agitated for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 40-50°C).[14]
- Filtration and Concentration: The mixture is filtered (e.g., using vacuum filtration) to separate the solid residue from the liquid extract. The extraction process can be repeated on the residue until the solvent runs clear.[13]
- Solvent Evaporation: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent.[13]
- Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a resin like Diaion HP-20 to remove sugars and organic acids, enriching the anthocyanin fraction.[13]





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Caption: General workflow for **Malvidin** extraction from grape skins.

Quantification by High-Performance Liquid Chromatography (HPLC)

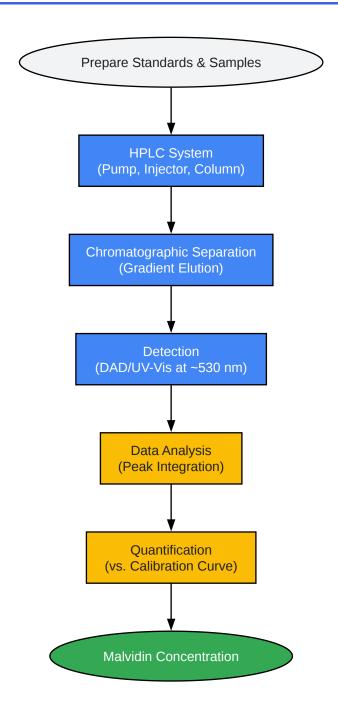
HPLC coupled with a Diode-Array Detector (DAD) or UV-Vis detector is the standard method for the separation and quantification of individual anthocyanins like **malvidin**.[15][16]



Methodology:

- Standard Preparation: A calibration curve is constructed using certified **malvidin** standards (often as **malvidin**-3-O-glucoside) at several concentrations (e.g., 0.5-20 mg/L).[15][16]
- Sample Preparation: The extracted and purified **malvidin** sample is dissolved in a suitable solvent (e.g., the mobile phase) and filtered through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., Primesep 100, 150 mm x 4.6 mm, 5 μm).[17]
 - Mobile Phase: A gradient elution is typically used, involving two solvents:
 - Solvent A: Water with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
 - Solvent B: Acetonitrile or methanol with the same acid modifier.[15]
 - Flow Rate: Typically 0.8 1.0 mL/min.
 - Injection Volume: 10 20 μL.
 - Detection: UV-Vis or DAD detector set at the maximum absorbance wavelength for malvidin (~530 nm).[9][17]
- Quantification: The peak area of **malvidin** in the sample chromatogram is compared to the calibration curve to determine its concentration.[15]





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Caption: Workflow for HPLC quantification of Malvidin.

Antioxidant Activity Assays

The antioxidant capacity of **malvidin** is commonly evaluated using spectrophotometric assays that measure its ability to scavenge stable free radicals. The DPPH and ABTS assays are two of the most frequently used methods.[18][19]





5.3.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[20]

Methodology:

- Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared.
- Reaction Mixture: In a microplate well or cuvette, a fixed volume of the DPPH solution is
 mixed with various concentrations of the malvidin sample. A control containing only the
 solvent instead of the sample is also prepared.
- Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[20]
- Measurement: The absorbance of the solution is measured at the λ max of DPPH (typically 515-517 nm) using a spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control Abs_sample) / Abs_control] * 100 The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

5.3.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing the solution to lose color. This decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.[21] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[22]

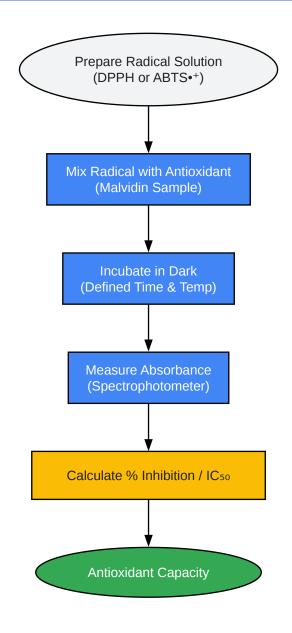
Methodology:





- Radical Generation: An aqueous solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
- Reagent Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of ~0.70 at its λmax (typically 734 nm).[22]
- Reaction Mixture: A small volume of the malvidin sample at various concentrations is added to a larger, fixed volume of the diluted ABTS⁺ solution.
- Incubation: The reaction is incubated at room temperature for a short period (e.g., 6 minutes).[20]
- Measurement: The absorbance is read at ~734 nm.
- Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The
 results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity
 (TEAC), which compares the antioxidant activity to that of Trolox, a water-soluble vitamin E
 analog.[19]





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Caption: Generalized workflow for DPPH and ABTS antioxidant assays.

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 To cite this document: BenchChem. [Malvidin structure and chemical properties.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083408#malvidin-structure-and-chemical-properties]

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